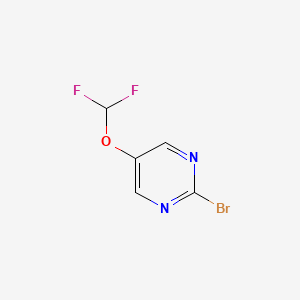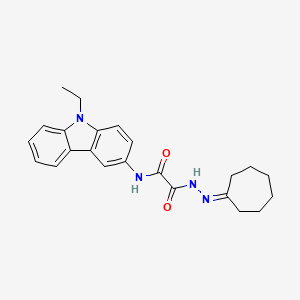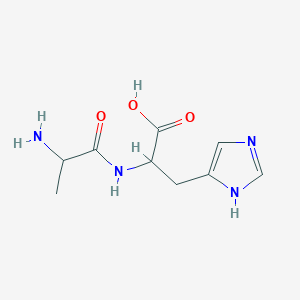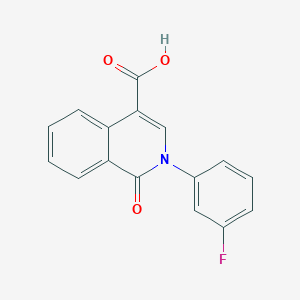![molecular formula C34H32N2O7 B12496491 3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496491.png)
3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asn(Dod)-OH, also known as Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Dod (4,4′-dimethoxybenzhydryl) group protects the side chain of asparagine. This compound is essential in the synthesis of peptides, which are crucial in various biological and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Dod)-OH typically involves the protection of the amino and side chain groups of asparagine. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Dod group is introduced using 4,4′-dimethoxybenzhydryl chloride in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of Fmoc-Asn(Dod)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn(Dod)-OH primarily undergoes deprotection and coupling reactions during peptide synthesis. The Fmoc group is removed using a base such as piperidine, while the Dod group is removed using acidic conditions .
Common Reagents and Conditions
Deprotection of Fmoc group: Piperidine in dimethylformamide (DMF)
Deprotection of Dod group: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS)
Coupling reactions: Use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc and Dod groups removed to yield the free amino and side chain groups, respectively .
Scientific Research Applications
Fmoc-Asn(Dod)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide synthesis: Used in the synthesis of peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Drug development: Peptides synthesized using Fmoc-Asn(Dod)-OH are used in the development of peptide-based therapeutics for various diseases.
Biomarker discovery: Peptides are used as biomarkers for disease diagnosis and monitoring.
Materials science: Fmoc-modified peptides are used in the development of novel materials with unique properties, such as self-assembling nanostructures.
Mechanism of Action
The mechanism of action of Fmoc-Asn(Dod)-OH in peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. The Dod group protects the side chain of asparagine, ensuring the correct sequence and structure of the synthesized peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(Trt)-OH: Uses a trityl (Trt) group for side chain protection instead of Dod.
Fmoc-Gln(Trt)-OH: Similar to Fmoc-Asn(Dod)-OH but with glutamine instead of asparagine.
Uniqueness
Fmoc-Asn(Dod)-OH is unique due to the specific protection provided by the Dod group, which offers stability and ease of removal under acidic conditions. This makes it particularly useful in the synthesis of peptides that require precise control over side chain protection and deprotection.
Properties
IUPAC Name |
4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINEVHFMAGARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)

![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)



![Ethyl 5-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496484.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)
![Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496497.png)
